molecular formula C15H27NOSi B8612819 4-Cyano-2-methyl-4-trimethylsilyloxy-5-decyne

4-Cyano-2-methyl-4-trimethylsilyloxy-5-decyne

Cat. No. B8612819
M. Wt: 265.47 g/mol
InChI Key: VCQSDYSEIKZYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906501B2

Procedure details

Under a nitrogen atmosphere, 6.3 g of LiAlH4 (0.167 moles) are suspended in 250 mL of anhydrous diethyl ether and the temperature is reduced to 0° C. 43 g of (1b) (0.162 moles) in 75 mL of anhydrous diethyl ether are added dropwise and the mixture is stirred for 20 h. LiAlH4 is hydrolysed with water and 30% NaOH and the phases are separated. The aqueous phase is extracted repeatedly with diethyl ether, the organic phase is extracted with 1N HCl, the aqueous phase is alkalised with 30% NaOH, extracted with diethyl ether, the combined organic phases are washed to neutrality, dried with Na2SO4 and evaporated. 20.8 g of product are obtained, which are used in the subsequent step without further purification. Formula: C12H23NO (m.w. 197.32). Yield 65%.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
65%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([C:9]([O:20][Si](C)(C)C)([C:14]#[C:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:10][CH:11]([CH3:13])[CH3:12])#[N:8].O.[OH-].[Na+]>C(OCC)C>[CH2:10]([C:9]([OH:20])([C:14]#[C:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:7][NH2:8])[CH:11]([CH3:13])[CH3:12] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
C(#N)C(CC(C)C)(C#CCCCC)O[Si](C)(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reduced to 0° C
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted repeatedly with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic phases are washed to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C(C)C)C(CN)(C#CCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.